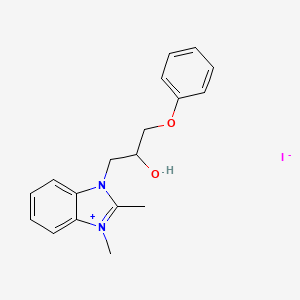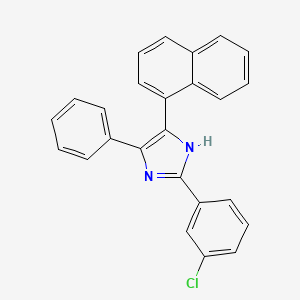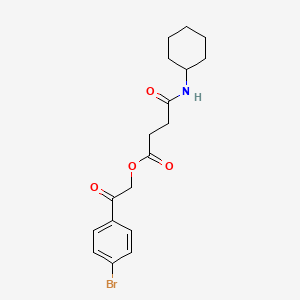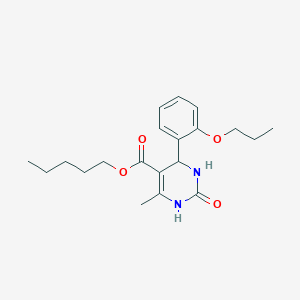![molecular formula C20H25N3O4 B5193931 N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5193931.png)
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide, also known as AOA or ML-18, is a small molecule compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to radiation therapy and chemotherapy. Additionally, this compound has been shown to modulate the immune system by inhibiting the activity of T cells and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide in lab experiments is its potential to inhibit the growth of cancer cells. This compound can be used to study the mechanism of action of DHODH inhibitors and their potential as cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity while maximizing efficacy.
Direcciones Futuras
There are several future directions for the study of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide. One direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential as a sensitizer for other cancer therapies, such as immunotherapy and targeted therapy. Additionally, further studies are needed to determine the optimal dose and duration of treatment and to investigate potential drug interactions.
Métodos De Síntesis
The synthesis of N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide has been reported using various methods. One of the commonly used methods involves the reaction between 4-nitrobenzoyl chloride and 1-adamantylamine in the presence of triethylamine. The resulting product is then reacted with N-methylformamide to obtain the final product. Other methods involve the use of different amines and reaction conditions.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy. Additionally, this compound has been investigated for its potential to modulate the immune system and as a potential treatment for autoimmune diseases.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-21-19(25)17(20-9-12-6-13(10-20)8-14(7-12)11-20)22-18(24)15-2-4-16(5-3-15)23(26)27/h2-5,12-14,17H,6-11H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLQWEKGEUKOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5193855.png)

![methyl N-{[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5193871.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5193906.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B5193912.png)

![2-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5193919.png)
![methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoate](/img/structure/B5193926.png)
![3-[(2-fluorobenzyl)thio]-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5193929.png)
![N-allyl-N-[4-(3-methylphenoxy)butyl]-2-propen-1-amine hydrochloride](/img/structure/B5193930.png)

